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Compound of Interest

Compound Name: Metofenazate

Cat. No.: B048231

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Metofenazate is compiled from limited publicly
available data. This document is intended for informational purposes and highlights the scarcity
of comprehensive research on this compound.

Introduction

Metofenazate (also known as Methophenazine, Frenolon, and Phrenolon) is a phenothiazine
derivative identified as a selective calmodulin (CaM) inhibitor.[1] Its chemical structure is related
to other phenothiazine antipsychotics. Despite its early identification and classification,
comprehensive pharmacological data on Metofenazate remains sparse in the scientific
literature, with most of the available information dating back several decades. This guide
summarizes the existing knowledge on its pharmacological properties.

Mechanism of Action

The primary established mechanism of action for Metofenazate is the selective inhibition of
calmodulin.[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in
numerous cellular signaling pathways by modulating the activity of a wide range of enzymes
and proteins.

Metofenazate's interaction with calmodulin is characterized by its high selectivity over troponin
C, another calcium-binding protein involved in muscle contraction.[1] As a phenothiazine, the
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inhibitory action of Metofenazate on calmodulin is likely mediated through both hydrophobic
and ionic interactions with the protein.

Pharmacodynamics
In Vitro Activity

Quantitative data on the in vitro pharmacodynamics of Metofenazate is limited to a single study
from 1985. The key findings from this study are summarized in Table 1.

Table 1: In Vitro Pharmacodynamic Properties of Metofenazate[1]

Parameter Value Description

Concentration of Metofenazate

required to produce half of the
Calmodulin-Dye Complex 6 pmol/L (half maximal maximum change in
Interaction fluorescence enhancement) fluorescence of a dye-

calmodulin complex, indicating

binding.

The inhibition constant for the
calmodulin-dependent

. I stimulation of
Phosphodiesterase Inhibition

(Ki)

7 pmol/L phosphodiesterase, indicating
the potency of Metofenazate in
blocking this CaM-mediated

enzymatic activity.

) ) No influence up to 1000 Demonstrates high selectivity
Troponin C Interaction ) _
pumol/L for calmodulin over troponin C.

Qualitative Pharmacodynamic Effects

Descriptive reports suggest that Metofenazate, under the name Frenolon, was used in
psychiatric practice. Its effects are described as having a weak antipsychotic activity combined
with a stimulating effect.[2] It was also reported to possess some sedative properties without
inducing significant lethargy and to have antiemetic effects.[2] The therapeutic onset was noted
to be gradual, appearing within 2 to 5 days of treatment initiation.[2]
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Pharmacokinetics

There is no publicly available quantitative data on the pharmacokinetics of Metofenazate,
including its absorption, distribution, metabolism, and excretion (ADME) properties.

Clinical Efficacy and Safety

No formal, peer-reviewed clinical trial data for Metofenazate is readily available. Descriptive
information suggests its use in specific psychiatric conditions, such as certain forms of
schizophrenia and severe neurotic diseases.[2]

Adverse Effects

Reported side effects, primarily from non-peer-reviewed sources, include insomnia, facial
swelling, dizziness, and skin rash.[2] More frequent complications are reported to be
extrapyramidal disorders, with a predominance of akathisia.[2]

Contraindications

Metofenazate is reported to be contraindicated in individuals with severe liver or kidney
disease, certain heart conditions with conduction disorders, blood diseases, and depression.[2]
Its use during pregnancy and lactation is also contraindicated.[2]

Experimental Protocols (Generalized)

Detailed experimental protocols for the studies conducted on Metofenazate are not available.
The following are generalized methodologies for the types of assays used to characterize
calmodulin inhibitors.

Calmodulin-Binding Assay (Fluorescence-Based)

This assay typically measures the change in fluorescence of a probe upon the binding of an
inhibitor to calmodulin.
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Preparation

Assay Buffer (with Ca?*) |

Assay Data Analysis

Fluorescent Dye (e.g., ANS, Dansyl-CaM) |-—-—| Incubate CaM + Dye |—>| Add Metofenazate (various concentrations) |—>| Measure Fluorescence Change |-—-—| Plot Fluorescence vs. [Metofenazate] |—>| Calculate ECso |

Click to download full resolution via product page
Figure 1: Generalized workflow for a fluorescence-based calmodulin binding assay.

» Reagents: Purified calmodulin, a fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic
acid [ANS] or a dansylated calmodulin derivative), assay buffer containing calcium chloride.

[3]

e Procedure: a. Calmodulin and the fluorescent probe are incubated together in the assay
buffer. b. A baseline fluorescence reading is taken. c. Metofenazate is added at various
concentrations. d. The change in fluorescence intensity is measured after an incubation
period.

¢ Analysis: The change in fluorescence is plotted against the concentration of Metofenazate to
determine the concentration at which half-maximal effect (ECso) is observed.

Calmodulin-Dependent Phosphodiesterase (PDE)
Inhibition Assay

This assay measures the ability of an inhibitor to block the calmodulin-stimulated activity of a
phosphodiesterase enzyme.
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Purified Calmodulin (CaM)

-—i—l Incubate PDE + CaM + Metofenazate

—>| Initiate reaction with cAMP |—>| Stop Reaction |—>| Measure AMP or remaining cCAMP I-

(3

-| Plot PDE Activity vs. [Metofenazate]

—>

Calculate ICso and Ki

Purified PDE1 4I
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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